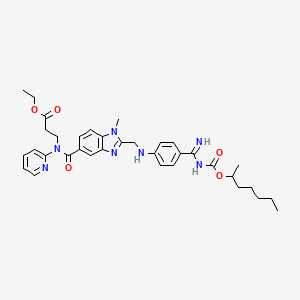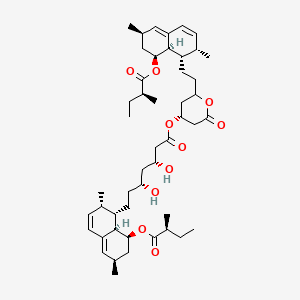
Dimère de Lovastatine
Vue d'ensemble
Description
Lovastatin Dimer is a derivative of Lovastatin, a well-known cholesterol-lowering agent. Lovastatin itself is a fungal metabolite derived from the fermentation product of Aspergillus terreus. It belongs to the class of statins, which are inhibitors of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis . The dimeric form of Lovastatin is of interest due to its potential implications in pharmaceutical formulations and its unique chemical properties.
Applications De Recherche Scientifique
Lovastatin Dimer has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study dimerization reactions and the stability of dimeric forms of pharmaceuticals.
Biology: Research on Lovastatin Dimer helps in understanding the biological activity and metabolism of statins.
Mécanisme D'action
Target of Action
Lovastatin Dimer primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol .
Mode of Action
Lovastatin Dimer acts by competitively inhibiting HMG-CoA reductase . By blocking this enzyme, Lovastatin Dimer prevents the conversion of HMG-CoA to mevalonate, a critical step in the biosynthesis of cholesterol . This inhibition leads to a decrease in the production of cholesterol within the body .
Biochemical Pathways
The primary biochemical pathway affected by Lovastatin Dimer is the mevalonate pathway . By inhibiting HMG-CoA reductase, Lovastatin Dimer disrupts this pathway, leading to a reduction in the synthesis of cholesterol . This can have downstream effects on various aspects of lipid metabolism and transport, including the levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Pharmacokinetics
Lovastatin Dimer’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties influence its bioavailability . Lovastatin is absorbed orally with a variable bioavailability, from 5% for lovastatin . It is metabolized primarily in the liver by the cytochrome P450 system, specifically the CYP3A4 isoenzyme . The elimination half-life of Lovastatin ranges from 1 to 3 hours . These properties impact the compound’s bioavailability and effectiveness in lowering cholesterol levels.
Result of Action
The molecular and cellular effects of Lovastatin Dimer’s action primarily involve a reduction in the production of cholesterol . This leads to a decrease in serum total and low-density lipoprotein (LDL) cholesterol levels . Additionally, research suggests that Lovastatin Dimer may have various effects on multiple targets, independent of its cholesterol-lowering properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lovastatin Dimer. For instance, certain stimuli related to the culture medium and process optimization can induce higher Lovastatin specific production . Moreover, the presence of other medications that also use the CYP3A4 isoenzyme for metabolism can increase Lovastatin concentrations by competing for metabolism, thereby potentially affecting its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Lovastatin Dimer involves the dimerization of Lovastatin under specific conditions. One method includes the treatment of Lovastatin with a mild base in a suitable solvent mixture to reduce the levels of dimeric impurities . This process ensures the purity of the Lovastatin Dimer, making it suitable for further applications.
Industrial Production Methods: Industrial production of Lovastatin Dimer typically involves continuous processes that integrate crystallization, spherical agglomeration, and filtration. These methods are designed to improve the processability and yield of the final product . The use of advanced techniques such as self-microemulsifying drug delivery systems (SMEDDS) and liquisolid systems has also been explored to enhance the bioavailability and dissolution of Lovastatin .
Analyse Des Réactions Chimiques
Types of Reactions: Lovastatin Dimer undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are crucial for its stability and efficacy in pharmaceutical formulations.
Common Reagents and Conditions:
Hydrolysis: Lovastatin Dimer can be hydrolyzed under acidic or basic conditions to yield its monomeric forms.
Oxidation: Oxidative conditions can lead to the formation of oxidized derivatives of Lovastatin Dimer.
Reduction: Reductive conditions can be used to modify the functional groups within the Lovastatin Dimer molecule.
Major Products Formed: The major products formed from these reactions include monomeric Lovastatin, oxidized derivatives, and reduced forms of the compound. These products are often analyzed to understand the stability and reactivity of Lovastatin Dimer .
Comparaison Avec Des Composés Similaires
Simvastatin: A semisynthetic derivative of Lovastatin with similar cholesterol-lowering effects.
Atorvastatin: Another statin with a higher potency and longer duration of action.
Pravastatin: A statin with a different metabolic profile and fewer drug interactions.
Uniqueness of Lovastatin Dimer: Lovastatin Dimer is unique due to its dimeric structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. The dimeric form may also exhibit different stability and solubility characteristics, making it a valuable compound for pharmaceutical research and development .
Propriétés
IUPAC Name |
[(4R)-2-[2-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O10/c1-9-29(5)47(53)57-41-21-27(3)19-33-13-11-31(7)39(45(33)41)17-15-35(49)23-36(50)24-43(51)56-38-25-37(55-44(52)26-38)16-18-40-32(8)12-14-34-20-28(4)22-42(46(34)40)58-48(54)30(6)10-2/h11-14,19-20,27-32,35-42,45-46,49-50H,9-10,15-18,21-26H2,1-8H3/t27-,28-,29-,30-,31-,32-,35+,36+,37?,38+,39-,40-,41-,42-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGUDHDMNATZDU-CRMSOXFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC(CC(CCC4C(C=CC5=CC(CC(C45)OC(=O)C(C)CC)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)OC(=O)C[C@@H](C[C@@H](CC[C@H]4[C@H](C=CC5=C[C@@H](C[C@@H]([C@H]45)OC(=O)[C@@H](C)CC)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857919 | |
| Record name | PUBCHEM_71749741 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149756-62-7 | |
| Record name | PUBCHEM_71749741 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


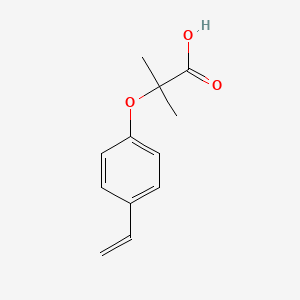

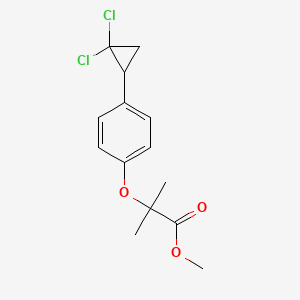
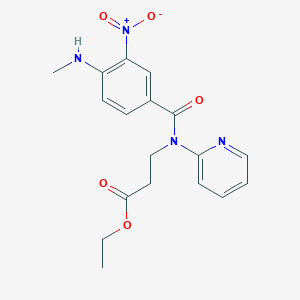
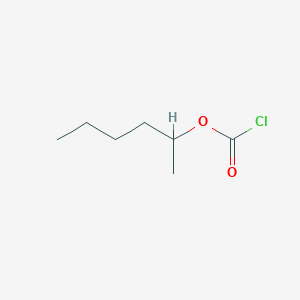
![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
